1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide

Click Chemistry Bioconjugation Tetrazole Derivatives

1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide (CAS 53918-41-5) is a 1,5-disubstituted tetrazole bearing a phenyl group at N1 and a propargyl sulfide moiety at C5. With a molecular formula of C₁₀H₈N₄S and a molecular weight of 216.26 g·mol⁻¹, the compound exhibits a density of 1.23 g·cm⁻³, a boiling point of 378.7 °C (760 mmHg), a flash point of 182.9 °C, a calculated LogP of 1.39, and a refractive index of 1.655.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
CAS No. 53918-41-5
Cat. No. B12806157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide
CAS53918-41-5
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC#CCSC1=NN=NN1C2=CC=CC=C2
InChIInChI=1S/C10H8N4S/c1-2-8-15-10-11-12-13-14(10)9-6-4-3-5-7-9/h1,3-7H,8H2
InChIKeyIQGCLAHBIJSVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide (CAS 53918-41-5) – Physicochemical Profile of a Propargyl-Sulfide Tetrazole Intermediate


1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide (CAS 53918-41-5) is a 1,5-disubstituted tetrazole bearing a phenyl group at N1 and a propargyl sulfide moiety at C5 . With a molecular formula of C₁₀H₈N₄S and a molecular weight of 216.26 g·mol⁻¹, the compound exhibits a density of 1.23 g·cm⁻³, a boiling point of 378.7 °C (760 mmHg), a flash point of 182.9 °C, a calculated LogP of 1.39, and a refractive index of 1.655 . It belongs to the broader class of 5-thio-substituted tetrazoles, which serve as key synthetic intermediates in medicinal chemistry and materials science [1].

Why Generic Substitution of 1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide with Non-Propargyl Tetrazole Analogs Compromises Click Chemistry Utility


The 5-propargyl sulfide substituent is the essential functional handle that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click reaction [1]. Replacing this compound with its parent thiol—1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1)—removes the terminal alkyne, rendering the molecule incapable of CuAAC-mediated bioconjugation or library synthesis without additional derivatization steps [1]. Propargyl ether analogs (O-linked), while also CuAAC-competent, are susceptible to base-catalyzed isomerization to allenyl ethers, a side reaction that is significantly less favorable for the corresponding sulfides [2]. Furthermore, the sulfur atom in the sulfide linkage introduces distinct coordination chemistry and the potential for subsequent oxidation to sulfoxide or sulfone, furnishing orthogonal reactivity handles not available in ether or amine analogs [2].

Quantitative Differentiation Evidence for 1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide (CAS 53918-41-5) Relative to Closest Analogs


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Competency of the Terminal Alkyne Moiety Versus the Thiol Analog

Unlike 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1), which entirely lacks alkyne functionality, the propargyl sulfide group of 1-phenyl-1H-tetraazol-5-yl 2-propynyl sulfide enables participation in CuAAC reactions with organic azides [1]. In a representative study employing this compound as the dipolarophile, the optimized conditions (CuSO₄, sodium ascorbate, DMF–H₂O 2:1) provided the corresponding 5-(1,2,3-triazolylmethylsulfanyl)tetrazole derivatives; the authors reported that these conditions afforded higher yields than alternative solvent/catalyst combinations, though specific comparative yields were not disclosed in the publicly available abstract [1].

Click Chemistry Bioconjugation Tetrazole Derivatives

In Vitro Cytotoxicity of Triazole-Tetrazole Hybrids Derived from the Propargyl Sulfide Building Block Against Human Adenocarcinoma Cell Lines

A 2023 study employed 1-phenyl substituted-5-(prop-2-yn-1-ylthio)-1H-tetrazole as the alkyne component in CuAAC reactions with 5-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine to construct aza-indole 1,2,3-triazole scaffolds coupled to a tetrazole core [1]. The final conjugated compounds 7e and 7h exhibited significant anticancer activity against human adenocarcinoma Hs766T cells (IC₅₀ = 5.33 and 4.92 μg·mL⁻¹, respectively) and Hs460 cells (IC₅₀ = 4.82 and 6.15 μg·mL⁻¹, respectively) in MTT assays [1]. While the cytotoxicity data pertain to the fully elaborated triazole-tetrazole conjugates, the propargyl sulfide intermediate constitutes an indispensable precursor in this synthetic route, enabling access to an active chemotype with low μg·mL⁻¹ IC₅₀ values [1].

Anticancer Agents Cytotoxicity Assay Triazole-Tetrazole Conjugates

Antimicrobial Activity of Triazole-Tetrazole Hybrids Synthesized from 1-Phenyl-5-(prop-2-yn-1-ylsulfanyl)-1H-tetrazole

The CuAAC products derived from 1-phenyl-5-(prop-2-yn-1-ylsulfanyl)-1H-tetrazole and various aryl azides were evaluated for antimicrobial activity and demonstrated moderate to good results when benchmarked against standard drugs [1]. The study concluded that the triazole-tetrazole hybrids exhibited activity levels approaching those of the reference antimicrobial agents, although zone-of-inhibition diameters and minimum inhibitory concentration (MIC) values for the parent compound versus the individual derivatives were not specified in the publicly available abstract [1]. The observed antimicrobial efficacy establishes the propargyl sulfide as a validated precursor for anti-infective hit discovery.

Antimicrobial Agents Tetrazole-Triazole Hybrids Drug Discovery

Physicochemical Property Differentiation: Propargyl Sulfide Derivative Versus 1-Phenyl-1H-tetrazole-5-thiol

The propargyl sulfide derivative (C₁₀H₈N₄S, MW 216.26 g·mol⁻¹, density 1.23 g·cm⁻³, LogP 1.39, refractive index 1.655, no reported melting point) differs substantially from its thiol analog 1-phenyl-1H-tetrazole-5-thiol (C₇H₆N₄S, MW 178.21 g·mol⁻¹, mp 143–146 °C) in key physicochemical parameters . The 38.05 g·mol⁻¹ increase in molecular weight and the elevated LogP reflect substantially enhanced lipophilicity imparted by the propargyl sulfide moiety, which can directly influence membrane permeability in biological assays and solubility in organic reaction solvents . The absence of a sharp melting point for the propargyl sulfide—in contrast to the crystalline thiol solid—suggests a different physical state at ambient temperature, with practical implications for handling, weighing, and formulation protocols .

Physicochemical Properties Lipophilicity Tetrazole Derivatives

Procurement-Relevant Application Scenarios for 1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide (CAS 53918-41-5)


Synthesis of 1,2,3-Triazole-Tetrazole Hybrid Libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound's terminal alkyne functionality enables efficient, room-temperature CuAAC reactions with structurally diverse organic azides, furnishing 5-(1,2,3-triazolylmethylsulfanyl)tetrazole derivatives [1]. Optimized conditions (CuSO₄/sodium ascorbate in DMF–H₂O 2:1) provide reliable product formation, making this building block suitable for parallel library synthesis in medicinal chemistry and chemical biology settings [1].

Construction of Anticancer Aza-Indole–Triazole–Tetrazole Conjugates Targeting Human Adenocarcinoma Cell Lines

The propargyl sulfide intermediate has been employed in the synthesis of aza-indole 1,2,3-triazole–tetrazole conjugates that exhibit significant cytotoxicity against Hs766T (IC₅₀ 4.92–5.33 μg·mL⁻¹) and Hs460 (IC₅₀ 4.82–6.15 μg·mL⁻¹) adenocarcinoma cells [2]. Procurement of this compound enables further SAR exploration and lead optimization of this anticancer chemotype [2].

Preparation of Antimicrobial Tetrazole-Triazole Hybrids Demonstrating Moderate-to-Good Activity

CuAAC products derived from this building block have shown moderate to good antimicrobial efficacy when benchmarked against standard drugs [1]. The validated bioactivity makes the compound a strategic starting material for anti-infective hit-to-lead programs and antimicrobial SAR campaigns [1].

Energetic Polymer Functionalization via Click Grafting of Propargyl-Tetrazole onto Azide-Containing Polymer Backbones

Propargyl-substituted tetrazoles similar to this compound have been utilized in Cu-catalyzed click grafting onto azide-functionalized polymers, generating materials that incorporate both triazole and tetrazole moieties with potential applications as low-vulnerability energetic binders [3]. The compound's propargyl sulfide handle makes it a candidate for analogous polymer functionalization studies [3].

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